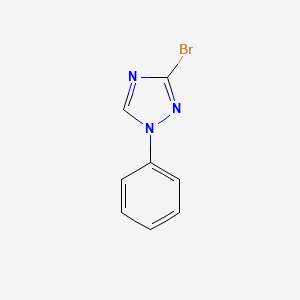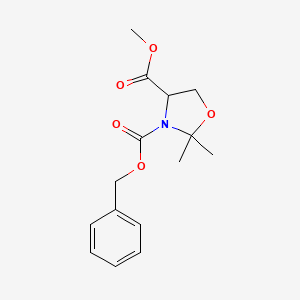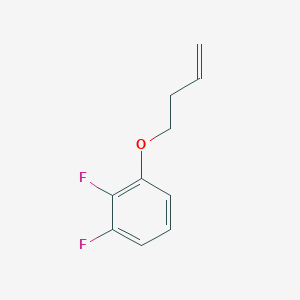
8-Allyloxy-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’8-Allyloxy-2’-désoxyguanosine est un analogue de nucléoside synthétique de formule moléculaire C13H17N5O5. Ce composé a suscité un intérêt considérable dans le domaine de la biomédecine en raison de ses applications thérapeutiques potentielles, notamment dans la lutte contre le cancer, les infections virales et les maladies génétiques. Sa structure se compose d’une base guanine liée à un sucre désoxyribose, avec un groupe allyloxy attaché à la position 8 de la guanine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’8-Allyloxy-2’-désoxyguanosine implique généralement la modification de la 2’-désoxyguanosine. Le groupe allyloxy est introduit à la position 8 de la base guanine par une série de réactions chimiques. Une méthode courante implique l’utilisation de bromure d’allyle comme agent alkylant en présence d’une base telle que le carbonate de potassium. La réaction est effectuée dans un solvant organique tel que le diméthylformamide (DMF) à des températures élevées pour faciliter la réaction de substitution.
Méthodes de production industrielle
Bien que les méthodes spécifiques de production industrielle de l’8-Allyloxy-2’-désoxyguanosine ne soient pas largement documentées, l’approche générale consiste à mettre à l’échelle les procédures de synthèse en laboratoire. Cela inclut l’optimisation des conditions de réaction, l’utilisation de réacteurs plus grands et l’utilisation de techniques à flux continu pour améliorer le rendement et la pureté. Des mesures de contrôle de qualité telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la cohérence et la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’8-Allyloxy-2’-désoxyguanosine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former la 8-oxo-2’-désoxyguanosine, un biomarqueur bien connu du stress oxydatif.
Réduction : Les réactions de réduction peuvent modifier le groupe allyloxy, modifiant potentiellement l’activité biologique du composé.
Substitution : Le groupe allyloxy peut être substitué par d’autres groupes fonctionnels pour créer des dérivés ayant des propriétés différentes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Divers agents alkylants et bases sont utilisés en fonction de la substitution souhaitée.
Principaux produits
Oxydation : 8-oxo-2’-désoxyguanosine
Réduction : Dérivés réduits de l’8-Allyloxy-2’-désoxyguanosine
Substitution : Divers dérivés substitués avec des activités biologiques modifiées.
4. Applications de la recherche scientifique
L’8-Allyloxy-2’-désoxyguanosine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de nucléosides et de nucléotides modifiés.
Biologie : Sert de sonde pour étudier les mécanismes de dommages et de réparation de l’ADN.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement du cancer, des infections virales et des maladies génétiques.
Industrie : Utilisé dans le développement de tests diagnostiques et de biosenseurs.
Applications De Recherche Scientifique
8-Allyloxy-2’-deoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of modified nucleosides and nucleotides.
Biology: Serves as a probe for studying DNA damage and repair mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating cancer, viral infections, and genetic disorders.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
Le mécanisme d’action de l’8-Allyloxy-2’-désoxyguanosine implique son incorporation dans l’ADN, où il peut interférer avec les processus de réplication et de réparation de l’ADN. Le groupe allyloxy à la position 8 de la base guanine peut former des adduits avec des espèces réactives de l’oxygène, conduisant à la formation de 8-oxo-2’-désoxyguanosine. Cette base modifiée peut induire des mutations et déclencher des réponses cellulaires telles que l’apoptose et la réparation de l’ADN . La capacité du composé à cibler des voies moléculaires spécifiques en fait un candidat prometteur pour des applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Composés similaires
8-Oxo-2’-désoxyguanosine : Un biomarqueur bien connu des dommages oxydatifs de l’ADN.
8-Bromo-2’-désoxyguanosine : Utilisé dans les études d’interactions ADN-protéines.
8-Méthoxy-2’-désoxyguanosine : Étudié pour ses propriétés antivirales potentielles.
Unicité
L’8-Allyloxy-2’-désoxyguanosine est unique en raison de son groupe allyloxy, qui lui confère des propriétés chimiques et biologiques distinctes. Cette modification améliore sa capacité à former des adduits avec des espèces réactives et en fait un outil précieux pour étudier les mécanismes de dommages et de réparation de l’ADN. Ses applications thérapeutiques potentielles dans le cancer et les infections virales le distinguent encore des autres composés similaires.
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-13-15-9-10(16-12(14)17-11(9)21)18(13)8-4-6(20)7(5-19)23-8/h2,6-8,19-20H,1,3-5H2,(H3,14,16,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFXRZUPCNYELX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC2=C(N1C3CC(C(O3)CO)O)N=C(NC2=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3,4-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12064870.png)
![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12064876.png)
![3beta-[[2-O-(6-O-beta-D-Glucopyranosyl-beta-D-glucopyranosyl)-6-deoxy-3-O-methyl-alpha-L-glucopyranosyl]oxy]-14-hydroxy-5beta,14beta-card-20(22)-enolide](/img/structure/B12064889.png)

![4-[1,4]Diazepan-1-yl-N-ethyl-benzamide](/img/structure/B12064894.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)


